3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dichlorophenyl group, a pyrazolyl group, and a triazolo-thiadiazole moiety, making it a subject of interest in various fields such as medicinal chemistry, agricultural science, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolo-thiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects varies depending on its application. In antimicrobial activity, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2,4-triazole
- 6-(2-Methylpropyl)-1H-pyrazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
Compared to similar compounds, 3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H14Cl2N6S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14Cl2N6S/c1-8(2)5-10-7-13(20-19-10)15-23-24-14(21-22-16(24)25-15)11-4-3-9(17)6-12(11)18/h3-4,6-8H,5H2,1-2H3,(H,19,20) |
InChI Key |
IOJQNZUTXILGED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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